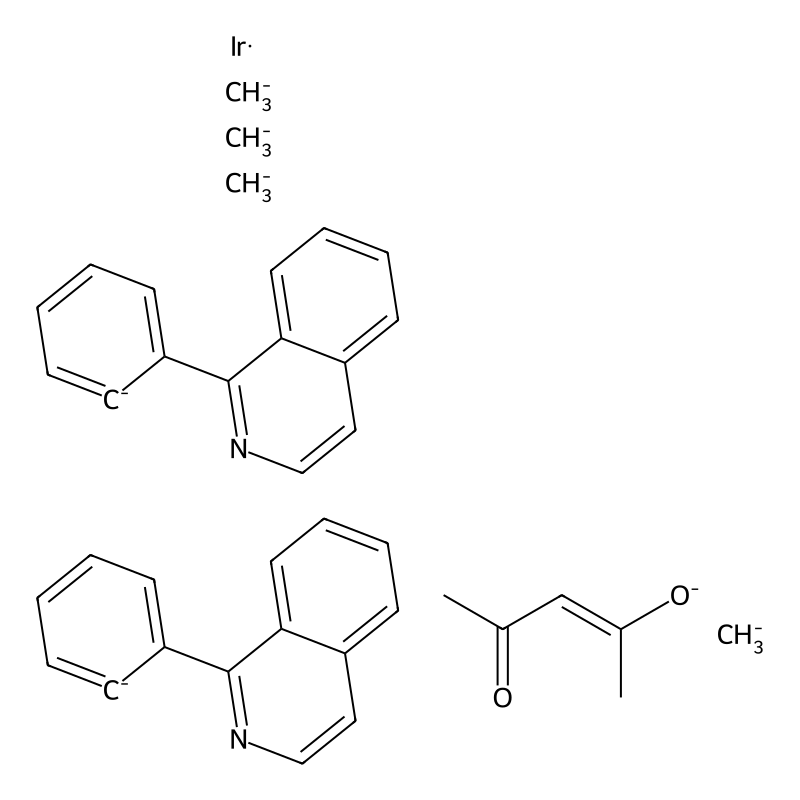

2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemosensor Systems of the Benzo-[de]Isoquinoline-1,3-Dione Series

Specific Scientific Field: This research falls under the field of Chemistry, specifically focusing on the development of new chemosensor systems.

Summary of the Application: New derivatives of the benzo[de]isoquinoline-1,3-dione system containing an amino group were synthesized . These compounds exhibit high chemosensor selectivity in the determination of anions .

Methods of Application or Experimental Procedures: The new derivatives were synthesized by the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to imines, amines, thioureas, and hydrazones .

2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium is a complex organometallic compound characterized by its unique molecular structure and properties. This compound features an iridium center surrounded by two isoquinolin-1-yl phenyl groups and a dioxopentanide moiety. Its molecular formula is C39H39IrN2O2, and it has a molecular weight of 759.97 g/mol. The compound is notable for its potential applications in various fields, including chemistry and medicine, due to the distinctive electronic properties imparted by the iridium metal.

- Oxidation: Under specific conditions, 2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium can be oxidized to yield different oxidation states of iridium.

- Reduction: Reduction reactions can modify the oxidation state of the iridium center, influencing its reactivity.

- Substitution: The isoquinolin-1-yl phenyl groups can be substituted with various functional groups depending on the reaction conditions.

Common reagents employed in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride, alongside various organic solvents that facilitate these transformations .

Research into the biological activity of 2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium indicates potential applications in photodynamic therapy for cancer treatment. The compound's mechanism of action likely involves its interaction with cellular targets through redox processes facilitated by the iridium center. This interaction may lead to the generation of reactive oxygen species, which can induce apoptosis in cancer cells .

The synthesis of 2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium typically involves multi-step organic synthesis techniques:

- Formation of Dioxopentanide: The initial step may involve synthesizing the dioxopentanide moiety through condensation reactions.

- Metal Coordination: The iridium center is introduced through coordination chemistry techniques, where iridium salts are reacted with the dioxopentanide and isoquinolin-1-yl phenyl ligands.

- Purification: The final product is purified using chromatographic methods to isolate the desired compound from by-products .

The compound has several applications across different fields:

- Catalysis: It serves as a catalyst in various organic reactions due to its unique electronic properties.

- Material Science: It is utilized in developing new materials with specific electronic and optical properties, particularly in organic light-emitting diodes (OLEDs) and related technologies.

- Medicine: Its potential use in photodynamic therapy highlights its significance in cancer treatment research .

Interaction studies have shown that 2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium interacts with various biological molecules and pathways. The iridium center's ability to participate in redox reactions plays a crucial role in these interactions. Further studies are needed to elucidate the detailed mechanisms by which this compound exerts its biological effects .

When compared to other similar compounds, such as:

- 2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethylplatinumylium

- 2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethylpalladiumylium

The uniqueness of 2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium lies in its specific electronic properties derived from the iridium atom. While these compounds share similar structural characteristics, they differ significantly in their reactivity and stability due to the nature of the central metal atom. The iridium-based compound demonstrates enhanced stability and catalytic activity compared to its platinum and palladium counterparts .